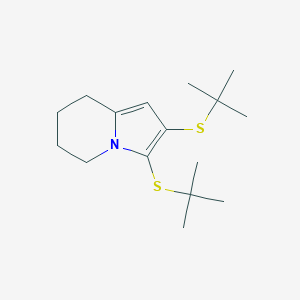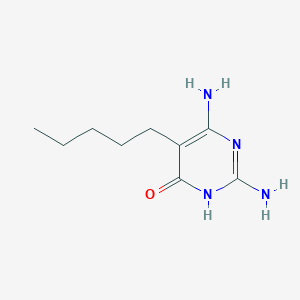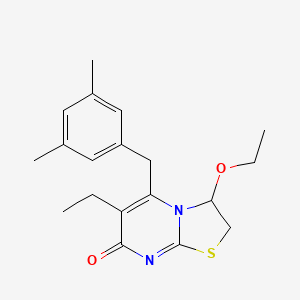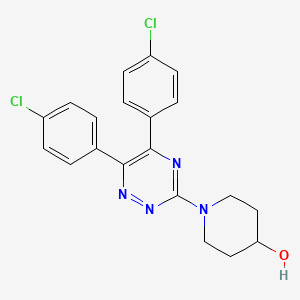
2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine is an organic compound characterized by the presence of tert-butylthio groups attached to a tetrahydroindolizine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine typically involves the reaction of a suitable indolizine precursor with tert-butylthiol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The tert-butylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for studies in drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine involves its interaction with specific molecular targets and pathways. The tert-butylthio groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(tert-butylthio)-1,4-naphthoquinone: Similar in structure but with a naphthoquinone core.
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroquinoline: Similar in structure but with a tetrahydroquinoline core.
Uniqueness
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine is unique due to its tetrahydroindolizine core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
67036-42-4 |
|---|---|
Formule moléculaire |
C16H27NS2 |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
2,3-bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine |
InChI |
InChI=1S/C16H27NS2/c1-15(2,3)18-13-11-12-9-7-8-10-17(12)14(13)19-16(4,5)6/h11H,7-10H2,1-6H3 |
Clé InChI |
VHEQRLBQWLDLNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=C(N2CCCCC2=C1)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)



![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)





![5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908819.png)


![4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12908832.png)
